2-chloro-4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(1-methylsulfonylpiperidin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClFN2O3S/c1-22(20,21)18-6-4-10(5-7-18)9-17-14(19)12-3-2-11(16)8-13(12)15/h2-3,8,10H,4-7,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKUJBRYJLLALA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 2-chloro-4-fluorobenzene, undergoes nitration to introduce a nitro group.
Acylation: The resulting amine is acylated with a suitable acyl chloride to form the benzamide core.
Piperidine Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperidine ring and the methylsulfonyl group.
Hydrolysis: The amide bond in the benzamide core can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
Pharmacological Applications
2.1 Anticancer Activity
Recent studies have highlighted the compound's role as a potential anticancer agent. It has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds similar to 2-chloro-4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide have shown promising results in targeting the PfCDPK1 kinase, which is crucial for the survival of malaria parasites and may have implications for cancer therapy as well .
2.2 Inhibition of Enzymatic Activity
The compound has been noted for its inhibitory effects on various enzymes, including those involved in inflammatory pathways. Its structure allows it to interact effectively with targets such as cyclooxygenase enzymes (COX), which are integral to inflammatory responses . This makes it a candidate for developing anti-inflammatory drugs.
Mechanistic Studies
3.1 PROTAC Technology
The compound has been explored within the context of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to induce targeted protein degradation. Research indicates that derivatives of this compound can be utilized to create effective PROTACs that selectively degrade proteins associated with diseases like cancer .
3.2 Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have revealed that modifications to the piperidine moiety can significantly enhance its bioactivity and selectivity towards specific biological targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-chloro-4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Substituted Sulfonamides and Benzamides
Compound 13p ():
- Structure : 2-Chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(methyl/trifluoromethyl-dioxopyrimidinyl)benzenesulfonamide.
- Key Differences :
- The piperidine substituent is a 3-fluorobenzoyl group instead of methylsulfonyl.
- Additional substituents on the benzene ring (5-position: ureidopyrimidine group).
- Implications: The benzoyl group may reduce metabolic stability due to esterase susceptibility, whereas the methylsulfonyl group in the target compound offers stronger electron withdrawal and resistance to enzymatic cleavage.
W-18 and W-15 ():
- Structures :
- W-18: 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide.
- W-15: 4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide.
- Key Differences :
- Both feature a 2-piperidinylidene core, unlike the 4-piperidinylmethyl group in the target compound.
- Substituents include nitro (W-18) and phenylethyl (W-15) groups, associated with opioid receptor binding.
- Implications : The 4-piperidinylmethyl orientation in the target compound may reduce steric hindrance for receptor engagement compared to the rigid 2-piperidinylidene scaffold. The methylsulfonyl group’s polarity could also enhance solubility over W-18/W-15’s lipophilic aryl substituents .
Benzamide Derivatives with Piperidine Linkers
4-Chloro-N-{[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl}benzamide Monohydrate ():
- Structure : Piperidine substituted with 4-chlorobenzoyl; benzamide core lacks fluorine.
- Key Differences :
- Chlorobenzoyl substituent vs. methylsulfonyl.
- Absence of fluorine on the benzamide ring.
- Implications : The chlorobenzoyl group may engage in π-π stacking, while methylsulfonyl’s electronegativity favors hydrogen bonding. Fluorine in the target compound could enhance membrane permeability via reduced polar surface area .
4-Methyl-N-{[1-(4-Methylbenzoyl)piperidin-4-yl]methyl}benzamide ():
- Structure : Piperidine substituted with 4-methylbenzoyl; benzamide core has methyl groups.
- Key Differences :
- Methylbenzoyl substituent vs. methylsulfonyl.
- Methyl groups on the benzamide instead of chloro/fluoro.
- The methylsulfonyl group’s strong electron withdrawal may also influence electronic distribution in receptor binding .
Sulfonamide-Based Glycine Transport Inhibitors ():
- Structures: [35S]ACPPB: Propylsulfonyl-piperidine benzamide with amino/chloro substituents. [18F]CFPyPB: Propylsulfonyl-piperidine benzamide with dichloro/fluoropyridinyl groups.
- Key Differences: Propylsulfonyl vs. methylsulfonyl groups. Additional pyridinyl and amino substituents.
- Implications : Longer sulfonyl chains (propyl vs. methyl) may alter binding kinetics or metabolic clearance. The fluorine in [18F]CFPyPB suggests utility in PET imaging, whereas the target compound’s chloro/fluoro pattern may optimize therapeutic potency .
Key Research Findings
- Electronic Effects : Methylsulfonyl groups enhance solubility and metabolic stability compared to benzoyl or phenylethyl substituents .
- Halogenation : Fluorine at the 4-position reduces polar surface area, improving blood-brain barrier penetration vs. chloro/methyl analogs .
- Piperidine Conformation : 4-Piperidinylmethyl orientation reduces steric hindrance compared to 2-piperidinylidene scaffolds, as seen in W-18/W-15 .
- Crystallography : Hydrogen bonding patterns (e.g., N–H···O interactions) in methylsulfonyl derivatives may favor stable crystal packing, aiding formulation .
Biological Activity
The compound 2-chloro-4-fluoro-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃ClF₂N₂O₂S
- Molecular Weight : 388.89 g/mol
- IUPAC Name : this compound
- CAS Number : [Not available in the data]
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cell signaling and proliferation.
- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing neurotransmitter systems and cellular responses.
Biological Activity Overview
Case Studies
-
Anticancer Efficacy :
A study investigated the compound's effects on A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The results indicated that the compound exhibited IC50 values lower than 10 µM, showcasing significant anticancer properties. Molecular dynamics simulations revealed that the compound interacts with the Bcl-2 protein, suggesting a mechanism involving apoptosis induction . -
Neuroprotective Effects :
In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive performance on behavioral tests compared to control groups. This suggests potential neuroprotective effects mediated through modulation of cholinergic pathways . -
Antimicrobial Activity :
The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results showed inhibition zones comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Q & A
Q. Table 1. Key Crystallographic Parameters for this compound (Hypothetical)
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2/n | |
| a, b, c (Å) | 8.965, 19.613, 11.456 | |
| β (°) | 96.989 | |
| V (Å) | 1999.3 | |
| R Factor | 0.043 |
Q. Table 2. In Vitro Anti-Hepatoma Activity of Related Benzamide Derivatives
| Compound | IC (μM) | Cell Line | Reference |
|---|---|---|---|
| N-(1-(Methylsulfonyl)piperidin-4-yl)-4-phenoxybenzamide | 8.42 | HepG2 | |
| Sorafenib (Control) | 10.2 | HepG2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
